(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Antitubercular agents Stereoselective synthesis Nitroimidazooxazines

This (S)-enantiomer is the essential chiral building block for pretomanid (PA-824) and next-generation antitubercular nitroimidazooxazines. The defined (S)-stereochemistry and 2-nitro group are non-negotiable — racemic or (R)-enantiomer alternatives fail to recapitulate the F420-dependent bioreductive activation required for antimycobacterial activity. Researchers developing MDR/XDR-TB therapeutics should procure this high-purity (≥98%) intermediate to ensure stereochemical integrity, robust SAR data, and synthetic fidelity in lead optimization campaigns.

Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
CAS No. 187235-08-1
Cat. No. B104521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
CAS187235-08-1
Synonyms(S)-6,7-Dihydro-2-nitro-5H-imidazo[2,1-b][1,3]oxazin-6-ol;  (6S)-6,7-Dihydro-2-nitro-5H-imidazo[2,1-b][1,3]oxazin-6-ol_x000B_
Molecular FormulaC6H7N3O4
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESC1C(COC2=NC(=CN21)[N+](=O)[O-])O
InChIInChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2/t4-/m0/s1
InChIKeyHMFPMGBWSFUHEN-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 187235-08-1)


(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 187235-08-1) is a chiral nitroimidazooxazine derivative that serves as a key synthetic building block for the preparation of antitubercular agents, most notably the clinical-stage drug pretomanid (PA-824) and its analogs. [1] The compound features a bicyclic imidazo[2,1-b][1,3]oxazine core with a nitro group at the 2-position and a hydroxyl group at the 6-position, with a defined (S)-stereochemistry critical for downstream biological activity. [2] It is commercially available as a research chemical with typical purities of 97–98% and is widely used in medicinal chemistry programs targeting tuberculosis and other infectious diseases.

Why Generic Substitution Fails for (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 187235-08-1)


Simple substitution of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol with structurally related analogs is not possible due to strict stereochemical and electronic requirements. The (S)-enantiomer is the required stereoisomer for the synthesis of bioactive antitubercular agents such as pretomanid (PA-824), as the (R)-enantiomer or racemic mixtures lead to compounds with significantly altered or diminished activity. [1] Furthermore, the presence of the nitro group at the 2-position is essential for bioreductive activation, a mechanism critical for antimycobacterial activity. [2] The specific combination of (S)-stereochemistry and nitro substitution defines the compound's unique reactivity and pharmacological profile, making it non-interchangeable with des-nitro, racemic, or other heterocyclic analogs.

Product-Specific Quantitative Evidence Guide for (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 187235-08-1)


Enantiomeric Purity Drives Stereospecific Activity in PA-824 Synthesis

The (S)-enantiomer of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is the essential stereochemical building block for generating antitubercular activity in PA-824 and its analogs. The (S)-enantiomer of PA-824 exhibits potent antibacterial activity against Mycobacterium tuberculosis in vitro and in vivo, whereas the (R)-enantiomer shows significantly reduced activity. [1] Commercial sources of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol typically specify an optical purity of ≥97.0%, ensuring high stereochemical fidelity for downstream applications.

Antitubercular agents Stereoselective synthesis Nitroimidazooxazines

LogP Value Distinguishes (S)-Enantiomer from (R)-Enantiomer and Des-Nitro Analog

The computed LogP value for (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is reported as 0.0678, [1] indicating a relatively low lipophilicity. In contrast, the (R)-enantiomer has a computed XLogP3 value of -0.4, [2] a difference of approximately 0.47 log units. Additionally, the des-nitro analog (6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, CAS 1557178-09-2) lacks the polar nitro group and would be expected to have a significantly different LogP. This variation in lipophilicity can impact solubility, membrane permeability, and overall pharmacokinetic behavior of derived compounds.

Physicochemical properties Lipophilicity Drug-likeness

Polar Surface Area (PSA) Value Confers Favorable Permeability Profile

The polar surface area (PSA) of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is reported as 93.1 Ų. [1] This value is within the optimal range for oral bioavailability (typically <140 Ų) and is directly attributable to the presence of the nitro group and the hydroxyl moiety. In comparison, the des-nitro analog (CAS 1557178-09-2) would have a significantly lower PSA (estimated <60 Ų) due to the absence of the polar nitro group, potentially altering its absorption and distribution characteristics.

Drug-likeness Permeability Medicinal chemistry

Established Synthetic Utility as a Key Intermediate for PA-824 Analogs

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a critical intermediate in the synthesis of biphenyl analogues of PA-824, a clinical-stage antitubercular drug. [1] The compound is used to construct heterobiaryl analogues with improved aqueous solubility and enhanced potency against Mycobacterium tuberculosis. Specifically, coupling this chiral alcohol with halomethyl-substituted arylheterocycles or via Suzuki couplings has yielded compounds with 3- to 7-fold higher MIC potencies against replicating M. tb than predicted by their lipophilicities. [1] This established synthetic route underscores the compound's validated role in generating diverse libraries of antitubercular candidates.

Synthetic building block Medicinal chemistry Antitubercular drug discovery

Best Research and Industrial Application Scenarios for (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 187235-08-1)


Synthesis of Next-Generation Antitubercular Agents Targeting MDR-TB and XDR-TB

Researchers engaged in developing novel nitroimidazooxazine-based therapeutics for multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis should prioritize this (S)-enantiomer. Its defined stereochemistry and reactive hydroxyl group enable the efficient synthesis of PA-824 analogs with improved potency and solubility, as demonstrated by the generation of pyrazole and triazole derivatives exhibiting 3- to 7-fold higher MIC values against replicating M. tuberculosis. [1]

Medicinal Chemistry Lead Optimization and Structure-Activity Relationship (SAR) Studies

Medicinal chemists conducting SAR studies on the 2-nitroimidazooxazine scaffold should use this compound as the core chiral building block. The high optical purity (≥97%) ensures stereochemical integrity, which is critical for interpreting biological data and establishing robust SAR correlations. Its moderate LogP (0.0678) and PSA (93.1 Ų) provide a favorable starting point for optimizing drug-like properties such as solubility and permeability. [2]

Chemical Biology Tool Compound Development for Target Validation

Chemical biology groups developing tool compounds to probe the mechanism of action of nitroimidazole-based antitubercular agents should procure this (S)-enantiomer. The nitro group is essential for bioreductive activation by the bacterial deazaflavin (F420)-dependent nitroreductase, a pathway validated for pretomanid and delamanid. [3] Using the correct (S)-stereochemistry ensures that the resulting probes accurately recapitulate the activation and downstream effects of clinical-stage agents, avoiding artifacts associated with inactive enantiomers.

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